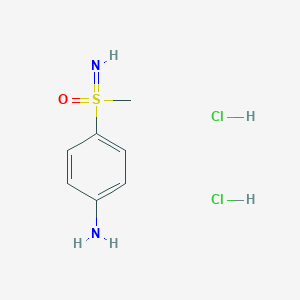

4-(Methylsulfonimidoyl)aniline;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemoselective Reactions and Synthesis

4-(Methylsulfonimidoyl)aniline;dihydrochloride and its derivatives play a significant role in chemoselective reactions. These compounds are involved in selective S_NAr reactions, where weak bases enable anilines and secondary aliphatic amines to selectively displace the chloride group. This selectivity extends to deprotonated anilines and their carbonyl derivatives, which displace the sulfone group, demonstrating the compound's versatility in organic synthesis. The reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with various electrophiles highlight the steric-driven selectivity critical for developing synthesis pathways for complex molecules (R. Baiazitov et al., 2013).

Sulfonated Oxindoles and Polyanilines

The compound facilitates the assembly of sulfonated oxindoles, indicating its utility in generating sulfonyl radicals from sulfur dioxide. This one-pot reaction, starting from anilines, showcases the compound's role in synthesizing sulfonated polymers and small molecules with broad application in materials science and pharmaceuticals (Tong Liu et al., 2017). Similarly, the electrochemical synthesis of self-doped polyaniline in fluorosulfonic acid/acetonitrile solution, utilizing aniline derivatives for sulfonation, reflects the compound's contribution to advancing conductive polymers with potential in electronic and anti-corrosion applications (Y. Şahin et al., 2002).

Anti-Corrosion Coatings

The synthesis and application of nanostructured poly(aniline-co-metanilic acid) on carbon steel demonstrate the compound's effectiveness in enhancing the anti-corrosion properties of coatings. By introducing sulfonic acid groups into the polyaniline structure, the coatings exhibit improved performance, highlighting the compound's role in developing advanced materials for protecting industrial and infrastructure components (Cuijuan Xing et al., 2014).

Fluorescent Thermometry

A study on N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline showcases the compound's potential in fluorescent thermometry, where its fluorescence intensity increases with temperature. This property is utilized for ratiometric temperature detection, indicating the compound's relevance in the development of temperature-sensitive materials for various scientific and industrial applications (Chemical communications, 2014).

Mécanisme D'action

Target of Action

Similar compounds like sulfanilamide target bacterial enzyme dihydropteroate synthetase .

Mode of Action

Sulfanilamide, a molecule containing a similar sulfonamide functional group, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is necessary in these organisms for the synthesis of folic acid .

Biochemical Pathways

In the case of sulfanilamide, the inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, which is crucial for bacterial growth and multiplication .

Pharmacokinetics

Sulfoximines, a class of compounds to which this compound belongs, often exhibit improved water solubility, reduced lipophilicity, better permeability, and lower efflux . These properties can significantly impact the bioavailability of the compound.

Result of Action

Similar compounds like sulfanilamide inhibit the multiplication of bacteria by acting as competitive inhibitors in the folic acid metabolism cycle .

Propriétés

IUPAC Name |

4-(methylsulfonimidoyl)aniline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS.2ClH/c1-11(9,10)7-4-2-6(8)3-5-7;;/h2-5,9H,8H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLWYPOAGMIALF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1=CC=C(C=C1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2770371.png)

![[2-(4-Amino-3-methylphenoxy)acetyl]urea](/img/structure/B2770372.png)

![methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2770376.png)

![1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole](/img/structure/B2770378.png)

![5-[3-(4-chloroanilino)acryloyl]-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2770385.png)

![(E)-1-(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2770390.png)